2-(4-Ethoxyphenyl)-5,5-diethylmorpholine
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Overview
Description
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine is an organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features an ethoxyphenyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and improve the solubility of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5,5-diethylmorpholine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Chlorophenyl)-5,5-diethylmorpholine: Contains a chlorine atom in place of the ethoxy group.
2-(4-Nitrophenyl)-5,5-diethylmorpholine: Features a nitro group instead of the ethoxy group.
Uniqueness
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H25NO2 |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C16H25NO2/c1-4-16(5-2)12-19-15(11-17-16)13-7-9-14(10-8-13)18-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3 |
InChI Key |
TTXQJULCIFRDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OCC)CC |
Origin of Product |
United States |
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